molecular formula C12H13NO3 B13156045 1-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

1-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B13156045
M. Wt: 219.24 g/mol
InChI Key: PLAYDYIMGNFILP-UHFFFAOYSA-N
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Description

1-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic compound with a unique structure that includes an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate anhydride with an amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Oxazole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.

    Imidazole Derivatives: Another class of heterocyclic compounds with distinct biological activities.

Uniqueness: 1-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific isoindole core and the presence of both oxo and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-oxo-2-propan-2-yl-3H-isoindole-5-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-7(2)13-6-9-5-8(12(15)16)3-4-10(9)11(13)14/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

PLAYDYIMGNFILP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=CC(=C2)C(=O)O

Origin of Product

United States

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